molecular formula C20H16FNOS B3125886 2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol CAS No. 329779-43-3

2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol

Cat. No.: B3125886
CAS No.: 329779-43-3
M. Wt: 337.4 g/mol
InChI Key: ROEOXJZEWAIUSU-UHFFFAOYSA-N
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Description

2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol is a complex organic compound characterized by the presence of a fluorobenzyl group, a sulfanyl group, and an imino group attached to a benzenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with thiophenol to form 4-[(4-fluorobenzyl)sulfanyl]benzene. This intermediate is then reacted with 4-aminobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. The pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Fluorobenzyl)sulfanyl]benzene
  • **4-Aminobenzaldehyde
  • **Thiophenol derivatives

Uniqueness

2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties.

Properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methylsulfanyl]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c21-17-7-5-15(6-8-17)14-24-19-11-9-18(10-12-19)22-13-16-3-1-2-4-20(16)23/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEOXJZEWAIUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174573
Record name 2-[[[4-[[(4-Fluorophenyl)methyl]thio]phenyl]imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329779-43-3
Record name 2-[[[4-[[(4-Fluorophenyl)methyl]thio]phenyl]imino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329779-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-[[(4-Fluorophenyl)methyl]thio]phenyl]imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol
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2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol

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